(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Overview
Description
Amino-pyrazoles are a class of compounds that have a pyrazole nucleus and an amino group. The pyrazole nucleus is an important building block in different areas of organic and medicinal chemistry . Amino-pyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of a pyrazol-1-yl methanol with the appropriate primary amine . In some cases, hydrazine-coupled pyrazoles have been successfully synthesized .Molecular Structure Analysis
The molecular structure of amino-pyrazoles can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives are known to exhibit a wide range of chemical reactions . For instance, they can undergo proton-coupled electron transfer (PCET) processes .Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles, including compounds structurally related to "(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol," are synthesized and bioevaluated for various agrochemical and pharmaceutical activities. The synthesis often involves reactions of hydrazines with chalcone derivatives under microwave conditions, yielding compounds with potential antimicrobial, antifungal, and antioxidant properties (Sheetal et al., 2018).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine scaffolds, closely related to imidazo[1,2-b]pyrazoles, are explored for their therapeutic applications in medicine, indicating a resurgence of interest in such heterocyclic nuclei. This review highlights the structural activity relationships and pharmacokinetic profiles of these compounds, suggesting a methodology for developing new derivatives with potential medicinal applications (Amanda Garrido et al., 2021).
Organophosphorus Azoles
The stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, is extensively studied using multinuclear NMR spectroscopy and quantum chemistry. These studies provide insights into the synthesis and structural analysis of compounds like "this compound," highlighting their potential in materials science and chemical engineering (L. Larina, 2023).
Pyrazolines in Therapeutic Applications
Research on pyrazoline derivatives, including imidazo[1,2-b]pyrazol-6-yl derivatives, demonstrates their diverse pharmacological properties. These compounds have been investigated for antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The synthesis and application of pyrazoline-based compounds in drug discovery are an area of active research, with many derivatives showing promising therapeutic potential (M. Shaaban et al., 2012).
Mechanism of Action
Target of Action
The compound (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a derivative of imidazole and pyrazole, which are known to have broad range of chemical and biological properties Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It is known that similar compounds interact with their targets, such as cdk2, through hydrogen bonding interactions . This interaction can lead to changes in the target protein’s function, potentially inhibiting its activity .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Inhibition of cdk2 by similar compounds can lead to cell cycle arrest and apoptosis .
Action Environment
It is known that the concentration of similar compounds can have a pronounced influence on their catalytic activity .
Properties
IUPAC Name |
[1-(2-aminoethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-5,13H,1-2,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLJUZWJRSMJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CO)N1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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